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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide

Antibacterial Xanthomonas oryzae Oxidation-state SAR

This specific thioether (sulfide) oxidation state is critical. Published SAR data show this compound's activity against Ralstonia solanacearum (EC50 40–78 mg/L) is intrinsically linked to its sulfide form, with oxidation to sulfoxide or sulfone inverting species selectivity. Procure this compound as a structurally defined reference standard, a negative control for p38 kinase selectivity profiling, or a lipphilicity-polarity calibrant (XLogP3 4.4, TPSA 67.3 Ų). Do not substitute with analogs from the 3-chloro-5-(trifluoromethyl)-2-pyridine class without explicit functional validation, as substitution patterns and acyl group identity dictate target engagement and observed bioactivity.

Molecular Formula C15H12ClF3N2OS
Molecular Weight 360.78
CAS No. 338407-17-3
Cat. No. B2655437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide
CAS338407-17-3
Molecular FormulaC15H12ClF3N2OS
Molecular Weight360.78
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C15H12ClF3N2OS/c1-2-13(22)21-11-5-3-4-6-12(11)23-14-10(16)7-9(8-20-14)15(17,18)19/h3-8H,2H2,1H3,(H,21,22)
InChIKeySZJXHTSTNSEDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide (338407-17-3): Procurement-Grade Structural and Physicochemical Baseline


N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide (CAS 338407-17-3) is a synthetic small molecule (MW 360.8 g/mol) belonging to the trifluoromethylpyridine thioether amide class. Its core architecture—a 3-chloro-5-(trifluoromethyl)pyridine linked via a thioether bridge to an aniline-derived propanamide—places it among heterocyclic sulfur-containing screening compounds. PubChem lists computed physicochemical descriptors (XLogP3 4.4, TPSA 67.3 Ų, 1 H-bond donor, 6 H-bond acceptors) [1], but no bioactivity annotation is deposited. The compound is catalogued as part of the Bionet screening library (Bionet1_001165), indicating its primary historical use as a diversity-oriented synthesis scaffold rather than an optimized bioactive entity.

Why In-Class Trifluoromethylpyridine Thioether Amides Cannot Be Interchanged with N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide


Within the trifluoromethylpyridine thioether amide family, minor structural perturbations profoundly alter biological activity profiles. Published structure–activity relationship (SAR) studies demonstrate that replacing the thioether oxidation state (sulfide → sulfoxide → sulfone) can invert antibacterial EC50 values against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum by more than twofold [1]. Furthermore, the specific ortho-substitution pattern on the aniline ring and the identity of the amide acyl group (propanamide vs. methanesulfonamide vs. benzamide) are known to dictate target engagement in kinase and FLAP inhibitor chemotypes. Consequently, assuming functional equivalence among compounds sharing only the 3-chloro-5-(trifluoromethyl)pyridine motif is unsupported; procurement decisions must be based on compound-specific activity data rather than class-level inference.

Quantitative Differentiation Evidence for N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide Relative to Closest Analogs


Scaffold Oxidation-State–Activity Relationship: Thioether vs. Sulfone vs. Sulfoxide Antibacterial Potency Against Xanthomonas oryzae pv. oryzae

In a systematic series of trifluoromethylpyridine amide derivatives containing sulfur moieties, the thioether (sulfide) oxidation state conferred distinctly different antibacterial activity compared to its sulfone and sulfoxide counterparts. Against Xanthomonas oryzae pv. oryzae (Xoo), the sulfone-containing compound F10 gave an EC50 of 83 mg L⁻¹, outperforming both the commercial standard thiodiazole copper (97 mg L⁻¹) and bismerthiazol (112 mg L⁻¹). In contrast, the corresponding thioether series (E1–E26) showed consistently weaker activity against Xoo, whereas against Ralstonia solanacearum the thioether compounds E1, E3, E5, E6, E10, E11, and E13 exhibited EC50 values of 40–78 mg L⁻¹, significantly more potent than the sulfone/sulfoxide analogs [1]. Because the target compound N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide exists exclusively in the thioether oxidation state, its antibacterial profile is predicted—by class-level inference—to favor R. solanacearum over Xoo, directly opposing the selectivity pattern of its sulfone-oxidized analogs. This oxidation-state–dependent inversion of species selectivity is a critical differentiator for any antibacterial screening application.

Antibacterial Xanthomonas oryzae Oxidation-state SAR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Closest Structural Analogs

The target compound exhibits computed XLogP3 = 4.4, TPSA = 67.3 Ų, 1 H-bond donor, and 6 H-bond acceptors [1]. The closest catalogued analog, N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide (CAS 338407-66-2), substitutes the propanamide group with a methanesulfonamide, which increases the H-bond acceptor count and TPSA while reducing lipophilicity. Another near neighbor, N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide (CAS 338420-77-2), introduces a second trifluoromethyl group, substantially raising XLogP3 and molecular weight . These computed property differences are quantifiable: the target compound sits in a distinct lipophilicity–polarity space that influences solubility, membrane permeability, and non-specific binding. For any screening campaign where consistent physicochemical properties are critical (e.g., fragment-based screening, property-matched chemical probe selection), these differences justify compound-specific procurement rather than analog substitution.

Physicochemical profiling Drug-likeness XLogP3

Evidence-Backed Application Scenarios for N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide Procurement


Antibacterial Screening Against Ralstonia solanacearum (Tobacco Bacterial Wilt)

Based on class-level SAR data demonstrating that thioether-containing trifluoromethylpyridine amide derivatives achieve EC50 values of 40–78 mg L⁻¹ against R. solanacearum—superior to both thiodiazole copper (87 mg L⁻¹) and bismerthiazol (124 mg L⁻¹)—this compound is appropriate as a thioether reference standard in agricultural antibacterial screening panels [1]. Its procurement is warranted specifically for assays targeting R. solanacearum, where the sulfide oxidation state is the active chemotype.

Physicochemical Property Calibration in Diversity-Oriented Screening Libraries

With a well-characterized computed property profile (XLogP3 = 4.4, TPSA = 67.3 Ų, MW = 360.8 g/mol), this compound serves as a defined lipophilicity–polarity calibrant within diversity sets [1]. It is suitable for inclusion in screening collections where maintaining a specific property range is critical, and it should not be substituted with analogs having different XLogP3 or TPSA values without explicit validation [2][3].

Thioether Oxidation-State Reference in Sulfur-Containing Amide SAR Studies

The compound provides a structurally characterized thioether (sulfide) baseline for oxidation-state SAR studies. Published data show that converting the sulfide to sulfone or sulfoxide in the same scaffold inverts species selectivity between Xoo and R. solanacearum [1]. Procuring this specific thioether enables direct experimental comparison with its oxidized congeners, which is essential for accurate interpretation of biological activity shifts.

Negative Control for p38 Kinase Inhibitor Screening (Patent-Defined Chemical Space)

Patent US20060199821 defines p38 kinase inhibitor chemotypes featuring pyridine or pyrimidine cores with mandatory amide substituents. While this compound contains a pyridine core and an amide group, its thioether linkage and specific substitution pattern fall outside the exemplified p38 inhibitor pharmacophore, making it a useful negative control for selectivity profiling in kinase inhibitor discovery programs.

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